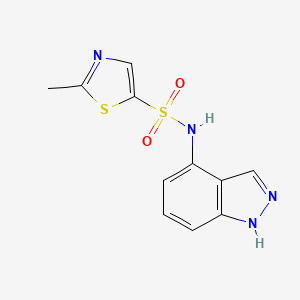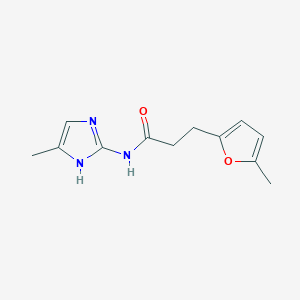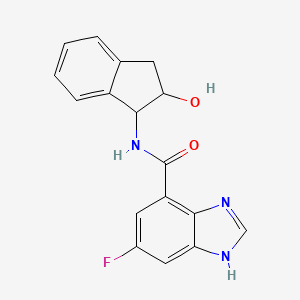![molecular formula C19H17F2N3O2S B7626073 1-[4-(difluoromethoxy)phenyl]-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7626073.png)
1-[4-(difluoromethoxy)phenyl]-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(difluoromethoxy)phenyl]-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone is a complex organic compound that features a difluoromethoxy group, a phenyl ring, and a triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(difluoromethoxy)phenyl]-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the difluoromethoxyphenyl intermediate: This can be achieved through the reaction of 4-hydroxyphenyl with difluoromethylating agents under basic conditions.
Synthesis of the triazole ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Coupling of intermediates: The final step involves coupling the difluoromethoxyphenyl intermediate with the triazole intermediate using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve:
Optimization of reaction conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.
Use of continuous flow reactors: To ensure consistent production and scalability.
Purification techniques: Such as recrystallization, chromatography, or distillation to obtain high-purity product.
化学反应分析
Types of Reactions
1-[4-(difluoromethoxy)phenyl]-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the phenyl or triazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: May produce alcohols or amines.
Substitution: Results in halogenated derivatives or other substituted products.
科学研究应用
1-[4-(difluoromethoxy)phenyl]-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: Employed as an intermediate in the synthesis of other complex organic compounds.
作用机制
The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone involves its interaction with specific molecular targets. The compound may:
Bind to enzymes or receptors: Modulating their activity and leading to a biological response.
Interfere with cellular pathways: Affecting processes such as cell division, apoptosis, or signal transduction.
Generate reactive species: Leading to oxidative stress and damage to cellular components.
相似化合物的比较
Similar Compounds
- 1-[4-(methoxy)phenyl]-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone
- 1-[4-(trifluoromethoxy)phenyl]-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone
Comparison
- Structural Differences : The presence of different substituents (e.g., methoxy vs. difluoromethoxy) can significantly alter the compound’s properties.
- Reactivity : Variations in substituents can affect the compound’s reactivity and the types of reactions it undergoes.
- Biological Activity : Different substituents can lead to changes in biological activity, making each compound unique in its potential applications.
属性
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O2S/c1-2-12-3-5-14(6-4-12)17-22-19(24-23-17)27-11-16(25)13-7-9-15(10-8-13)26-18(20)21/h3-10,18H,2,11H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFLFCUJMQEQNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=NN2)SCC(=O)C3=CC=C(C=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[[[5-Cyclopropyl-1-(4-fluorophenyl)triazole-4-carbonyl]amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B7625994.png)
![2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone](/img/structure/B7625996.png)
![1-[(1-Ethylcyclopropyl)methyl]-3-(6-oxa-2-thiaspiro[4.5]decan-9-yl)urea](/img/structure/B7626003.png)
![2-[(4-Amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)methyl-(2-methoxyethyl)amino]-2-methylpropan-1-ol](/img/structure/B7626014.png)

![N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine](/img/structure/B7626034.png)
![(3-Ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)-(furan-3-yl)methanone](/img/structure/B7626041.png)
![1,3-dimethyl-8-[(3-pyrrolidin-1-ylpiperidin-1-yl)methyl]-7H-purine-2,6-dione](/img/structure/B7626054.png)
![3-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide](/img/structure/B7626058.png)
![(2S)-1-[3-(2,3-dihydroindol-1-yl)-3-oxopropyl]pyrrolidine-2-carboxylic acid](/img/structure/B7626061.png)
![(5Z)-5-[[2-(phenoxymethyl)-1,3-thiazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7626065.png)
![2-[methyl-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B7626082.png)


